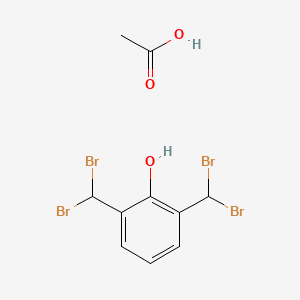
Acetic acid--2,6-bis(dibromomethyl)phenol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–2,6-bis(dibromomethyl)phenol (1/1) is a chemical compound with the molecular formula C10H10Br4O3 and a molecular weight of 497.80100 g/mol . This compound is known for its unique structure, which includes two dibromomethyl groups attached to a phenol ring, combined with acetic acid in a 1:1 ratio .
Méthodes De Préparation
The synthesis of acetic acid–2,6-bis(dibromomethyl)phenol typically involves the bromination of 2,6-dimethylphenol followed by the reaction with acetic acid. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Acetic acid–2,6-bis(dibromomethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Applications De Recherche Scientifique
Acetic acid–2,6-bis(dibromomethyl)phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated phenolic compounds.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its phenolic structure.
Industry: It is used in the production of flame retardants and other brominated organic compounds
Mécanisme D'action
The mechanism of action of acetic acid–2,6-bis(dibromomethyl)phenol involves its interaction with molecular targets such as enzymes and proteins. The brominated phenol structure allows it to inhibit enzyme activity by binding to the active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar compounds to acetic acid–2,6-bis(dibromomethyl)phenol include:
2,4,6-Tribromophenol: Another brominated phenol with three bromine atoms attached to the phenol ring.
2,6-Dibromophenol: A simpler brominated phenol with two bromine atoms.
2,6-Dichlorophenol: A chlorinated analog with two chlorine atoms instead of bromine.
The uniqueness of acetic acid–2,6-bis(dibromomethyl)phenol lies in its specific dibromomethyl groups and the combination with acetic acid, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
176243-28-0 |
|---|---|
Formule moléculaire |
C10H10Br4O3 |
Poids moléculaire |
497.80 g/mol |
Nom IUPAC |
acetic acid;2,6-bis(dibromomethyl)phenol |
InChI |
InChI=1S/C8H6Br4O.C2H4O2/c9-7(10)4-2-1-3-5(6(4)13)8(11)12;1-2(3)4/h1-3,7-8,13H;1H3,(H,3,4) |
Clé InChI |
HEWLGVCYTPBRTH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC(=C(C(=C1)C(Br)Br)O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



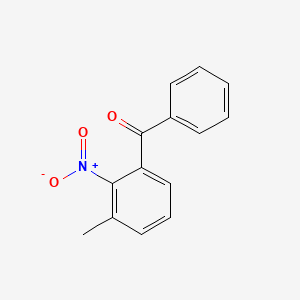
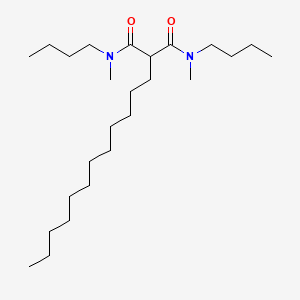
![{[4-(Trifluoromethyl)phenyl]amino}acetonitrile](/img/structure/B12549445.png)
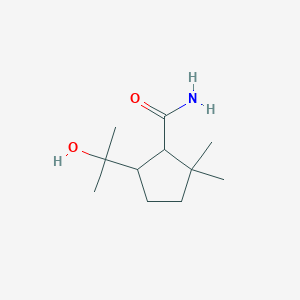
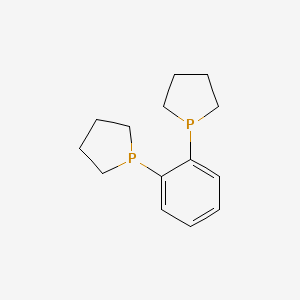
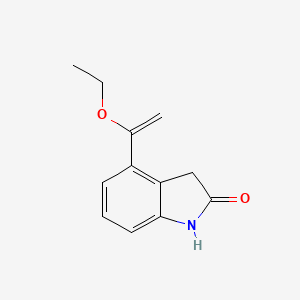
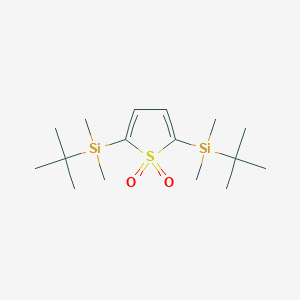

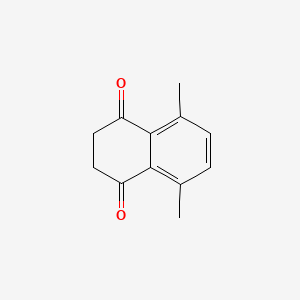
![Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate](/img/structure/B12549494.png)
![2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid](/img/structure/B12549495.png)

![Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane](/img/structure/B12549498.png)
